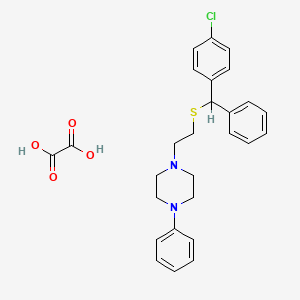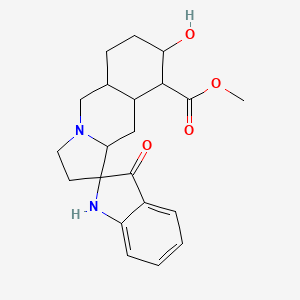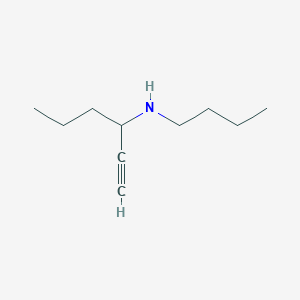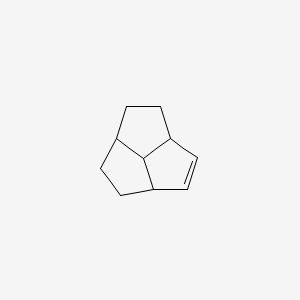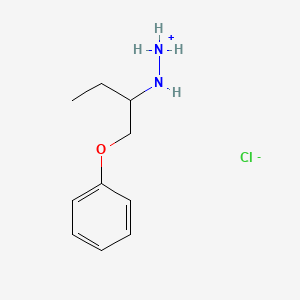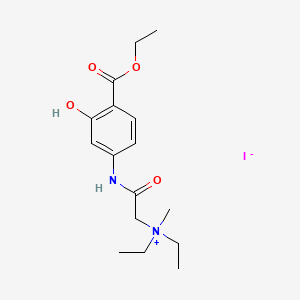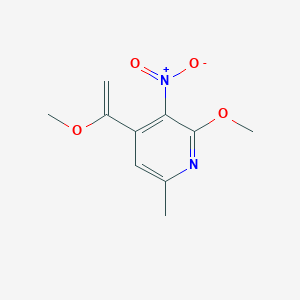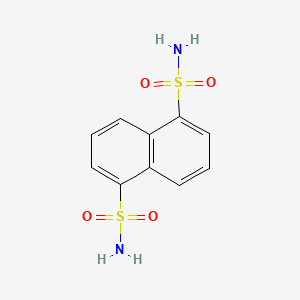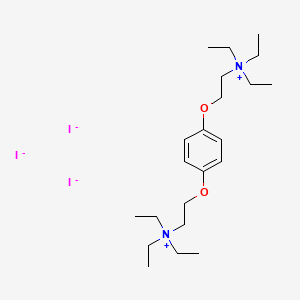
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C16-H30-N2-O2.2I and a molecular weight of 536.28 . This compound is known for its antimicrobial properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell membranes and antimicrobial activity.
Medicine: Investigated for its potential use in antimicrobial treatments and disinfectants.
Industry: Utilized in the production of disinfectants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Ammonium, (1,3-phenylenebis(oxyethylene))bis(triethyl-, diiodide): Similar in structure but with a different arrangement of the phenylene group.
Ammonium, (1,4-phenylenebis(oxyethylene))bis(trimethyl-, diiodide): Similar but with trimethyl groups instead of triethyl groups.
Uniqueness
Ammonium, (1,4-phenylenebis(oxyethylene))bis(triethyl-, diiodide) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its structure allows for effective interaction with microbial cell membranes, making it a potent antimicrobial agent .
Properties
CAS No. |
5265-98-5 |
|---|---|
Molecular Formula |
C22H42I3N2O2- |
Molecular Weight |
747.3 g/mol |
IUPAC Name |
triethyl-[2-[4-[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl]azanium;triiodide |
InChI |
InChI=1S/C22H42N2O2.3HI/c1-7-23(8-2,9-3)17-19-25-21-13-15-22(16-14-21)26-20-18-24(10-4,11-5)12-6;;;/h13-16H,7-12,17-20H2,1-6H3;3*1H/q+2;;;/p-3 |
InChI Key |
GHEZLRAEZRLJOX-UHFFFAOYSA-K |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


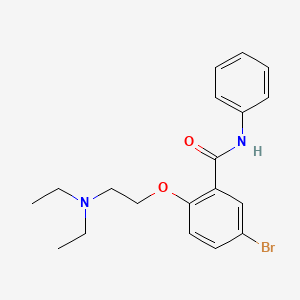

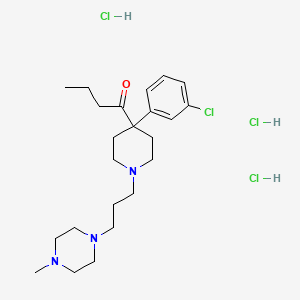
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)

